NSC-105808 Demonstrates Potent, Sub-Micromolar Inhibition of Human DNA2 Nuclease in Biochemical Assays
In direct head-to-head biochemical screening, NSC-105808 (6-amino-7-bromoquinoline-5,8-dione) exhibited potent inhibition of both yeast and human DNA2 nuclease activity with IC50 values of 2.0 μM and 1.49 μM, respectively [1]. In contrast, the structurally distinct comparator NSC-5195242 (2-nitrophenanthrene-9,10-dione) showed no inhibitory activity in the same assay system, and NSC-105808 was selected from a larger screen precisely due to its superior potency and biological activity profile relative to other hits [1].
| Evidence Dimension | DNA2 nuclease inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 2.0 μM (yeast DNA2); IC50 = 1.49 μM (human DNA2) |
| Comparator Or Baseline | NSC-5195242 (2-nitrophenanthrene-9,10-dione): no inhibitory activity |
| Quantified Difference | >100-fold difference (NSC-105808 active at low μM; comparator inactive) |
| Conditions | Biochemical nuclease assay with yeast and human recombinant DNA2 protein; concentration range 0.003–666.67 μM |
Why This Matters
This quantitative head-to-head comparison establishes NSC-105808 as the only validated, potent DNA2 nuclease inhibitor among the tested compounds, directly informing procurement decisions for DNA2-targeted mechanistic studies.
- [1] Kumar S, et al. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells. Oncogenesis. 2017;6:e319. doi:10.1038/oncsis.2017.15 View Source
